4-[[2-(Trifluoromethylsulfonyl)anilino]methyl]oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-(Trifluoromethylsulfonyl)anilino]methyl]oxan-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a unique molecule that has shown promising results in various studies, making it an attractive option for researchers in several fields.
Mechanism of Action
The mechanism of action of 4-[[2-(Trifluoromethylsulfonyl)anilino]methyl]oxan-4-ol is complex and not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes. This inhibition can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific enzymes that it inhibits. Some of the effects that have been observed include changes in cell signaling pathways, alterations in gene expression, and changes in cellular metabolism.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 4-[[2-(Trifluoromethylsulfonyl)anilino]methyl]oxan-4-ol in lab experiments is its specificity. It can be used to target specific enzymes, allowing for more precise experimentation. However, one of the limitations of using this molecule is its potential toxicity. It is essential to use caution when handling and using this compound in lab experiments.
Future Directions
There are several future directions for research involving 4-[[2-(Trifluoromethylsulfonyl)anilino]methyl]oxan-4-ol. One potential area of study is the development of new enzyme inhibitors based on the structure of this molecule. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and pharmacology.
Synthesis Methods
The synthesis of 4-[[2-(Trifluoromethylsulfonyl)anilino]methyl]oxan-4-ol is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-chloromethyl-2-(trifluoromethylsulfonyl)aniline with 4-hydroxymethyltetrahydrofuran in the presence of a base. This reaction results in the formation of this compound.
Scientific Research Applications
4-[[2-(Trifluoromethylsulfonyl)anilino]methyl]oxan-4-ol has been widely used in scientific research due to its unique properties. It has been shown to have potential applications in various fields, including biochemistry, pharmacology, and medicine. One of the most significant applications of this molecule is in the study of enzyme inhibitors.
properties
IUPAC Name |
4-[[2-(trifluoromethylsulfonyl)anilino]methyl]oxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S/c14-13(15,16)22(19,20)11-4-2-1-3-10(11)17-9-12(18)5-7-21-8-6-12/h1-4,17-18H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOPHZCOHITYRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC2=CC=CC=C2S(=O)(=O)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.